2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes an ethylamino group attached to a methyl-dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of ethylamine with a suitable precursor, such as a dihydropyrimidinone derivative. One common method involves the condensation of ethylamine with 6-methyl-3,4-dihydropyrimidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their biological activities, including anticancer properties.
Thiadiazole derivatives: Exhibiting a broad spectrum of pharmacological properties.
Uniqueness
2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features and the presence of the ethylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(ethylaminomethyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-9-5-7-10-6(2)4-8(12)11-7/h4,9H,3,5H2,1-2H3,(H,10,11,12) |
InChI Key |
UEPHNTGNDVLJQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=CC(=O)N1)C |
Origin of Product |
United States |
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